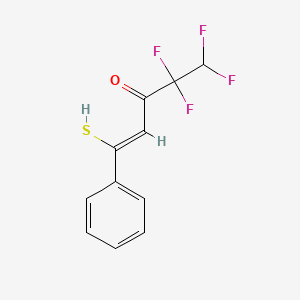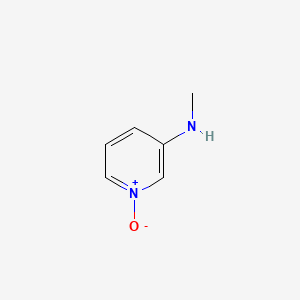![molecular formula C9H11AuClN B14158446 Chloro[(dimethylamino)(phenyl)methylidene]gold CAS No. 78240-55-8](/img/structure/B14158446.png)
Chloro[(dimethylamino)(phenyl)methylidene]gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold chloride with a ligand containing a dimethylamino and phenyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Specific details on the reaction conditions, such as temperature and solvents used, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring consistent reaction conditions, using high-purity reagents, and implementing purification steps to obtain the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro[(dimethylamino)(phenyl)methylidene]gold can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other ligands, leading to the formation of different gold complexes.
Oxidation and Reduction Reactions: The gold center in the compound can participate in redox reactions, which are essential for its catalytic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halides, phosphines, and other ligands that can coordinate to the gold center . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands .
Applications De Recherche Scientifique
Chloro[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Chloro[(dimethylamino)(phenyl)methylidene]gold involves its ability to coordinate with various substrates through the gold center. This coordination can facilitate catalytic reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Chloro[(dimethylamino)(phenyl)methylidene]gold include other gold complexes with different ligands, such as:
- Chloro[triethylphosphine]gold
- Chloro[triphenylphosphine]gold
- Chloro[dimethylsulfide]gold
Uniqueness
This compound is unique due to the presence of the dimethylamino and phenyl groups, which can influence its reactivity and stability compared to other gold complexes .
Propriétés
Numéro CAS |
78240-55-8 |
|---|---|
Formule moléculaire |
C9H11AuClN |
Poids moléculaire |
365.61 g/mol |
Nom IUPAC |
chloro-[dimethylamino(phenyl)methylidene]gold |
InChI |
InChI=1S/C9H11N.Au.ClH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
Clé InChI |
DIILHPKZOIXBHS-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=[Au]Cl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
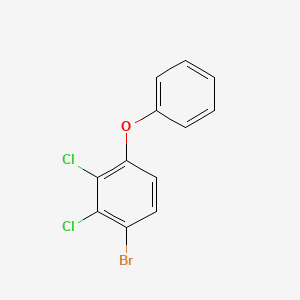

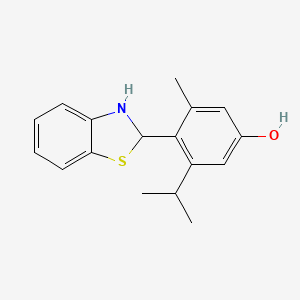
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
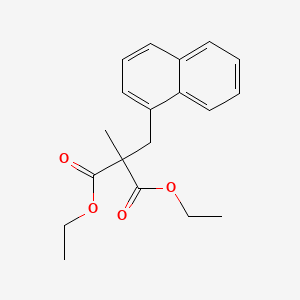
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)

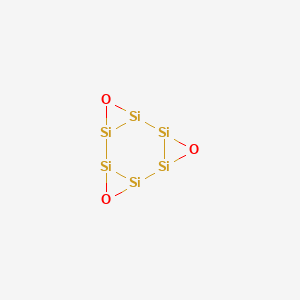
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)

![2-(Diethylamino)-N-[3-[4-(1-methylethoxy)phenyl]-4-phenylbutyl]acetamide](/img/structure/B14158447.png)
